Loviride - 141030-40-2

Loviride

Catalog Number: EVT-1204606
CAS Number: 141030-40-2
Molecular Formula: C17H16Cl2N2O2
Molecular Weight: 351.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification
  • Source: Developed by Janssen Pharmaceuticals.
  • Classification: Non-nucleoside reverse transcriptase inhibitor (NNRTI).
  • Chemical Identification: Loviride is identified by its CAS number 147362-57-0 and has a molecular formula of C17H16Cl2N2O2 .
Synthesis Analysis

The synthesis of Loviride involves a multi-step process that begins with the formation of key intermediate compounds. One common synthetic route includes:

  1. Starting Material: 2,6-dichlorobenzoyl chloride.
  2. Intermediate Formation: This compound reacts with 2-acetyl-5-methylaniline to form an intermediate.
  3. Final Reaction: The intermediate is then reacted with glycine, yielding Loviride .

The reaction conditions typically involve controlled temperatures and specific solvents to optimize yield and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation or other side reactions.

Molecular Structure Analysis

Loviride's molecular structure can be described with the following characteristics:

  • Molecular Formula: C17H16Cl2N2O2.
  • Canonical SMILES: CC1=CC(=C(C=C1)C(=O)C)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N .
  • Structural Features: The compound features two aromatic rings and multiple functional groups, including amides and carbonyls, contributing to its biological activity.

Structural Data

Chemical Reactions Analysis

Loviride can undergo various chemical reactions:

  1. Oxidation: Under certain conditions, Loviride can be oxidized to form different oxidized derivatives.
  2. Reduction: It can also participate in reduction reactions that convert it into less oxidized forms.
  3. Substitution Reactions: Particularly involving its aromatic components, substitution reactions can occur with various reagents like potassium permanganate for oxidation or sodium borohydride for reduction .

These reactions are essential for modifying Loviride's structure to enhance its pharmacological properties or to study its mechanism of action.

Mechanism of Action

Loviride functions primarily by inhibiting the reverse transcriptase enzyme, which is essential for HIV replication. The mechanism involves:

  1. Binding: Loviride binds to a specific site on the reverse transcriptase enzyme known as the non-nucleoside binding pocket (NNIBP).
  2. Inhibition of RNA to DNA Conversion: By binding to this site, Loviride prevents the conversion of viral RNA into DNA, effectively halting viral replication .

This mechanism is critical as it disrupts the life cycle of HIV at an early stage, preventing the virus from integrating into the host genome.

Physical and Chemical Properties Analysis

Loviride exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 225 °C, indicating a relatively stable solid form under standard conditions .
  • Solubility: Poor solubility in oils and low oral bioavailability classify it as a 'brick-dust' molecule, which can complicate formulation for therapeutic use .
  • Crystallinity: X-ray powder diffraction studies have shown that Loviride crystallizes in small particles, which may influence its dissolution rate and bioavailability .

These properties are crucial for understanding how Loviride behaves in biological systems and how it can be formulated for maximum efficacy.

Applications

Loviride has been primarily investigated for its potential applications in treating HIV infections. Its role as an NNRTI positions it within a class of drugs that are vital in combination antiretroviral therapy regimens. Despite its failure to gain approval due to potency issues, research continues into optimizing similar compounds that may overcome resistance mechanisms observed in HIV .

Scientific Applications

  • Antiviral Research: Loviride has been utilized in studies focusing on HIV replication mechanisms and resistance development.
  • Drug Development: Insights gained from Loviride's structure and mechanism have informed the design of new NNRTIs with improved efficacy and safety profiles .
Introduction to Loviride as an Antiretroviral Agent

Loviride (R089439) represents an experimental non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by Janssen Pharmaceuticals in the 1990s. As a member of the NNRTI class, it inhibits HIV-1 replication by allosterically binding to reverse transcriptase (RT), disrupting viral DNA synthesis. Despite failing to gain regulatory approval due to suboptimal potency, Loviride played a pivotal role in elucidating drug resistance mechanisms and combination therapy dynamics [1] [3].

Historical Context and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The NNRTI class emerged in the late 1980s following the serendipitous discovery of TIBO (tetrahydroimidazo-benzodiazepinone) and HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) compounds, which exhibited specific activity against HIV-1 RT. Unlike nucleoside analogs (NRTIs), NNRTIs bind a hydrophobic pocket distal to RT's catalytic site, inducing conformational changes that disable polymerase function [7]. By 1996, nevirapine became the first FDA-approved NNRTI, followed by delavirdine (1997) and efavirenz (1998). Loviride entered Phase III trials concurrently but was discontinued due to rapid resistance emergence and inadequate efficacy in monotherapy settings [1] [7].

Table 1: Key NNRTI Development Milestones

YearEventSignificance
1989TIBO/HEPT discoveryFirst NNRTIs identified via phenotypic screening
1992–1996Loviride Phase I/II trialsDemonstrated RT inhibition but low barrier to resistance
1996Nevirapine FDA approvalValidated NNRTI class as HAART component
1997–1999Loviride Phase III trials (CAESAR/AVANTI)Highlighted cross-resistance risks in suboptimal regimens
2008+Second-gen NNRTIs (etravirine, rilpivirine)Designed using resistance insights from early NNRTIs

Structural Classification of Loviride Within the NNRTI Pharmacophore

Loviride belongs to the α-anilinophenylacetamide chemical class, characterized by the core structure: 2-[(2-Acetyl-5-methylphenyl)amino]-2-(2,6-dichlorophenyl)acetamide (molecular formula: C₁₇H₁₆Cl₂N₂O₂). Its pharmacophore features:

  • Hydrophobic "wing II": 2,6-dichlorophenyl group occupying the aromatic subpocket of RT.
  • Hydrogen-bonding "linker": Acetamide bridge forming interactions with Lys103 backbone.
  • Polar "wing I": Acetyl-methylphenyl group positioned near the solvent interface [3] [8].

Loviride binds the NNRTI pocket (NNIBP) in the p66 subunit of RT, primarily contacting residues Lys103, Tyr181, and Tyr188. Mutations at these sites (e.g., K103N, Y181C) cause >100-fold resistance by disrupting hydrogen bonding and steric clashes. Crucially, K103N alone reduced Loviride's efficacy by 0.04–3.47 log₁₀-fold in clinical isolates, demonstrating its vulnerability to single-point mutations [3].

Table 2: Structural and Resistance Profiles of Select NNRTIs

NNRTIChemical ClassKey Binding ResiduesPrimary Resistance Mutations
Lovirideα-AnilinophenylacetamideK103, Y181, Y188K103N (↑3.47 log₁₀), Y181C
NevirapineDipyridodiazepinoneY181, Y188Y181C (↑100-fold)
EfavirenzBenzoxazin-2-oneK103, V108K103N (↑20-fold)
EtravirineDiarylpyrimidine (DAPY)K101, Y181, F227K101P + Y181V (↑2.5-fold)

Significance of Loviride in HIV Treatment Research and Preclinical Studies

Though clinically obsolete, Loviride advanced HIV research in three critical areas:

  • Cross-Resistance Characterization: Clinical trials (INT-2, CAESAR, AVANTI) revealed that Loviride monotherapy selected for K103N mutations within weeks, conferring broad cross-resistance to efavirenz, nevirapine, and delavirdine. Recombinant virus assays showed that K103N mutants exhibited 0.6–3.5 log₁₀-fold reduced susceptibility to all first-gen NNRTIs [3] [7].
  • Combination Therapy Validation: In the AVANTI-2 trial, Loviride combined with zidovudine/lamivudine reduced viral loads more effectively than dual-NRTI regimens, proving the "three-drug" paradigm's superiority. This reinforced HAART principles requiring ≥3 agents targeting distinct viral mechanisms [1] [2].
  • Rational Drug Design Foundation: Structural studies of Loviride-resistant RT mutants (e.g., Y181C) elucidated steric constraints of the NNIBP. This informed second-gen NNRTIs like etravirine, which adopts a horseshoe conformation to accommodate mutations via flexible binding [4] [9].

Table 3: Research Legacy of Loviride

DomainFindingImpact on HIV Therapeutics
Resistance MechanismsK103N mutation causes class-wide resistanceMotivated high-resistance-barrier NNRTIs
Combination EfficacyHAART superiority over dual therapyCemented triple-drug regimens as standard
NNIBP FlexibilityRole of Y181/Y188 in steric hindranceGuided DAPY inhibitors (etravirine, rilpivirine)

Concluding Remarks

Loviride’s contribution extends beyond its clinical limitations. Its role in exposing the fragility of early NNRTIs against resistance mutations accelerated the development of structurally resilient inhibitors. Modern NNRTIs like doravirine incorporate lessons from Loviride’s pharmacophore to optimize binding plasticity—a testament to its enduring influence on antiretroviral drug design [8] [9].

Properties

CAS Number

141030-40-2

Product Name

Loviride

IUPAC Name

2-(2-acetyl-5-methylanilino)-2-(2,6-dichlorophenyl)acetamide

Molecular Formula

C17H16Cl2N2O2

Molecular Weight

351.2 g/mol

InChI

InChI=1S/C17H16Cl2N2O2/c1-9-6-7-11(10(2)22)14(8-9)21-16(17(20)23)15-12(18)4-3-5-13(15)19/h3-8,16,21H,1-2H3,(H2,20,23)

InChI Key

CJPLEFFCVDQQFZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)C)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N

Synonyms

loviride
R 89439
R-89439

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.